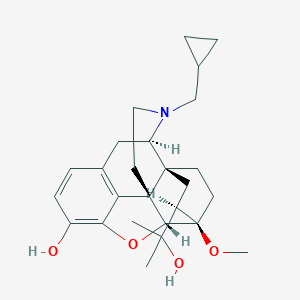

Diprenorfina

Descripción general

Descripción

La diprenorfina es un agonista parcial débil, no selectivo, de alta afinidad para el receptor μ-opioide, el receptor κ-opioide y el receptor δ-opioide. Se utiliza principalmente en medicina veterinaria como antagonista opioide para revertir los efectos de los analgésicos opioides potentes como la etorfina y el carfentanilo, que se utilizan para tranquilizar animales grandes . La this compound es el antagonista opioide más potente disponible comercialmente, siendo aproximadamente 100 veces más potente que la nalorfina .

Aplicaciones Científicas De Investigación

Química

En química, la diprenorfina se utiliza como un compuesto de referencia para estudiar las interacciones del receptor opioide y desarrollar nuevos antagonistas opioides.

Biología

En la investigación biológica, la this compound se utiliza para estudiar los mecanismos de activación e inhibición del receptor opioide, proporcionando información sobre el manejo del dolor y la adicción.

Medicina

Médicamente, la this compound se utiliza en prácticas veterinarias para revertir los efectos de los opioides potentes utilizados en la tranquilización animal. Es crucial para despertar de manera segura a los animales después de procedimientos que involucran etorfina o carfentanilo .

Industria

En la industria farmacéutica, la this compound se utiliza en el desarrollo y las pruebas de nuevos moduladores del receptor opioide, contribuyendo al avance de las terapias para el manejo del dolor.

Mecanismo De Acción

La diprenorfina ejerce sus efectos al unirse al receptor μ-opioide, el receptor κ-opioide y el receptor δ-opioide con alta afinidad. Actúa como un agonista parcial débil, lo que significa que puede activar los receptores pero con menos eficacia que los agonistas completos. Esta propiedad le permite bloquear eficazmente los efectos de los opioides más fuertes al competir por los mismos sitios receptores .

Análisis Bioquímico

Biochemical Properties

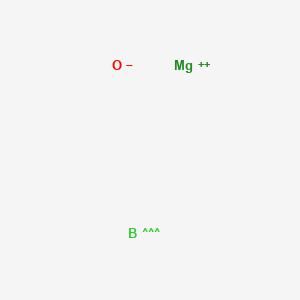

Equilibrium binding isotherms of Diprenorphine in membranes from NG 108-15 cells are consistent with a homogenous population of binding sites . Upon addition of Na+, Mg2+ and GTP, only a 2-fold reduction in affinity with a minor decrease in the number of sites is observed .

Cellular Effects

It is known that the addition of either Na+ or GTP converts about 80% of the receptor into a very fast dissociating form .

Molecular Mechanism

Diprenorphine binds approximately equally to the three subtypes of opioid receptors and antagonizes them . The effects of Na+ and GTP are distinct in site but also in mechanism of action and there are three forms of opioid receptors that can be differentiated by their kinetic properties .

Dosage Effects in Animal Models

Diprenorphine is indicated to reverse the effects of powerful opioids including etorphine and carfentanil, often used for tranquilizing large animals

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

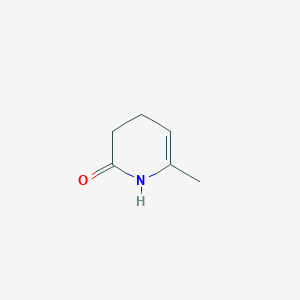

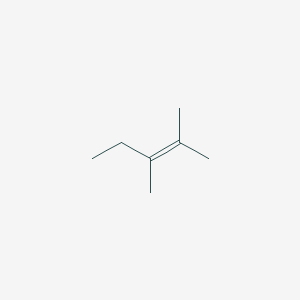

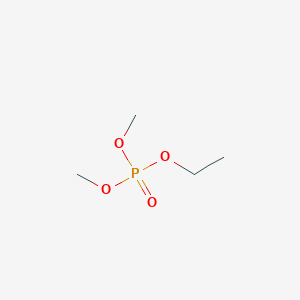

La síntesis de la diprenorfina implica varios pasos, comenzando con la tebaína, un alcaloide opiáceo. El proceso incluye:

Oxidación: La tebaína se oxida para formar oripavina.

Reducción: La oripavina se reduce para producir 6,14-endo-etenotetrahidrooripavina.

Metoxilación: Este intermedio se metoxila luego para formar 6-metoxi-14-hidroxi-dihidrotebaína.

Ciclopropilmetilacion: El paso final implica la adición de un grupo ciclopropilmetilo para producir this compound.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a una escala mayor, con condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso involucra un control estricto de la temperatura, la presión y el pH para facilitar las reacciones de manera eficiente.

Análisis De Reacciones Químicas

Tipos de Reacciones

La diprenorfina experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

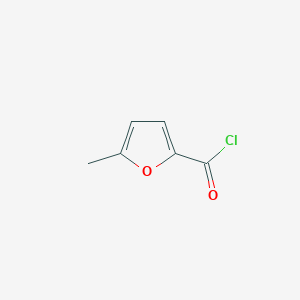

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales a la molécula.

Reactivos y Condiciones Comunes

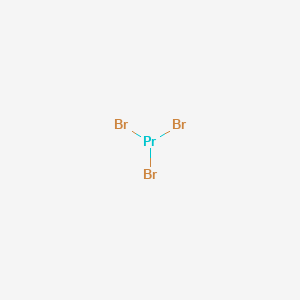

Agentes Oxidantes: Permanganato de potasio, trióxido de cromo.

Agentes Reductores: Hidruro de litio y aluminio, borohidruro de sodio.

Reactivos de Sustitución: Haluros de alquilo, cloruros de acilo.

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de la this compound, que pueden tener diferentes propiedades farmacológicas y aplicaciones.

Comparación Con Compuestos Similares

Compuestos Similares

Naloxona: Un antagonista opioide de uso común, pero menos potente que la diprenorfina.

Naltrexona: Otro antagonista opioide utilizado para tratar la dependencia de los opioides.

Buprenorfina: Un agonista parcial con alta afinidad de unión, pero utilizado para el tratamiento de la adicción a los opioides debido a su perfil de seguridad.

Singularidad

La singularidad de la this compound radica en su alta potencia como antagonista opioide, lo que la convierte en la opción preferida para revertir los efectos de opioides extremadamente potentes como la etorfina y el carfentanilo. Su capacidad para unirse con alta afinidad a múltiples receptores opioides la diferencia de otros antagonistas .

Propiedades

IUPAC Name |

(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxypropan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35NO4/c1-23(2,29)18-13-24-8-9-26(18,30-3)22-25(24)10-11-27(14-15-4-5-15)19(24)12-16-6-7-17(28)21(31-22)20(16)25/h6-7,15,18-19,22,28-29H,4-5,8-14H2,1-3H3/t18-,19-,22-,24-,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIJXLIIMXHRJJH-KNLIIKEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16808-86-9 (hydrochloride) | |

| Record name | Diprenorphine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014357789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00903941 | |

| Record name | Diprenorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Diprenorphine binds approximately equally to the three subtypes of opioid receptorsand antagonizes them. | |

| Record name | Diprenorphine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01548 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

14357-78-9 | |

| Record name | Diprenorphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14357-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diprenorphine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014357789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diprenorphine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01548 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diprenorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diprenorphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPRENORPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F0L5N25ZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

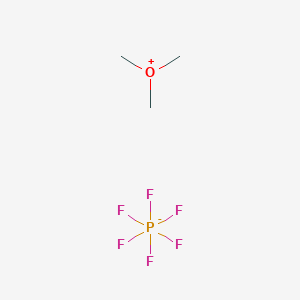

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B84779.png)

![Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride](/img/structure/B84801.png)